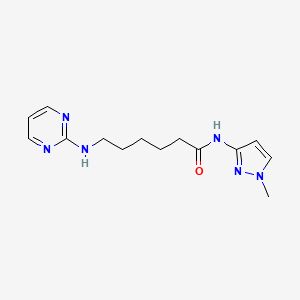

N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide

Description

Properties

Molecular Formula |

C14H20N6O |

|---|---|

Molecular Weight |

288.35 g/mol |

IUPAC Name |

N-(1-methylpyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide |

InChI |

InChI=1S/C14H20N6O/c1-20-11-7-12(19-20)18-13(21)6-3-2-4-8-15-14-16-9-5-10-17-14/h5,7,9-11H,2-4,6,8H2,1H3,(H,15,16,17)(H,18,19,21) |

InChI Key |

HAKJCQVFSVPIMI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CCCCCNC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions.

Formation of the Hexanamide Chain: The hexanamide chain can be attached through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of pyrazole derivatives, which have been synthesized and studied for their pharmacological properties. Pyrazole and pyrimidine moieties are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit tumor cell proliferation. For instance, studies have demonstrated that certain pyrazole amide derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Compounds similar to N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide have shown promise in reducing inflammation. They act by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound has been explored through various studies:

Antibacterial Activity

Pyrazole derivatives have been evaluated for their antibacterial properties against resistant strains of bacteria. For example, some derivatives showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents .

Antifungal Activity

Research has also highlighted the antifungal capabilities of pyrazole compounds. Specific derivatives were tested against phytopathogenic fungi and demonstrated significant antifungal activity, suggesting their utility in agricultural applications as well .

Structural Studies

Understanding the crystal structure of this compound is crucial for elucidating its interaction with biological targets.

Crystal Structure Analysis

Recent studies have provided insights into the molecular geometry and intermolecular interactions within the crystal structure of related compounds. For instance, the dihedral angles between different rings can influence the compound's biological activity by affecting its binding affinity to target proteins .

| Property | Value |

|---|---|

| C–N bond length (N3–C3) | 1.348(4) Å |

| Torsion angle (C5–N3–C3–N2) | -9.7(4)° |

| Dihedral angle | 73.75(1)° |

Case Studies

Several case studies illustrate the diverse applications of pyrazole derivatives:

Synthesis and Biological Evaluation

A study synthesized a series of pyrazole-based compounds and evaluated their biological activities against various targets, including xanthine oxidase and bacterial strains. Compounds were characterized using techniques such as NMR and X-ray crystallography to confirm their structures and assess their potential efficacy .

Development of Antimicrobial Agents

Another investigation focused on the development of pyrazole-derived antimicrobial agents that exhibited potent anti-biofilm activity against multidrug-resistant pathogens. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Interference with cellular pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide with analogous compounds based on structural motifs, synthesis routes, and functional properties derived from the evidence.

Pyrazolo-Pyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 , 3 , 7 , and 9 ), which share a fused pyrazole-pyrimidine core. However, the target compound differs by having a flexible hexanamide chain instead of fused rings. Key differences include:

- Synthetic Complexity : The synthesis of fused pyrazolopyrimidines requires multi-step cyclization and isomerization (e.g., conversion of 7 to 6 ), while the target compound’s synthesis likely involves simpler amide coupling .

Pyrimidin-2-ylamino-Linked Compounds

and describe quinoline derivatives with pyrimidin-2-ylamino substituents, such as N-(3-cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Compared to the target compound:

- Core Structure: The quinoline scaffold in the patent compound provides aromatic planar geometry, whereas the hexanamide chain in the target compound introduces aliphatic flexibility.

- Bioactivity: Quinoline derivatives are often associated with antiviral or anticancer activity, while pyrazole-pyrimidine hybrids (like the target compound) are explored for kinase inhibition .

Diarylpyrimidine Inhibitors

highlights diarylpyrimidine HIV-1 reverse transcriptase inhibitors (e.g., 4a-n ). These compounds feature two aromatic rings linked to a central pyrimidine, contrasting with the target compound’s single pyrazole and aliphatic chain.

- Binding Interactions : Diarylpyrimidines rely on π-π stacking and hydrophobic interactions, whereas the target compound’s amide group may engage in hydrogen bonding with target proteins.

- Pharmacokinetics : The hexanamide chain could improve solubility compared to highly aromatic diarylpyrimidines, which often face bioavailability challenges .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is likely less complex than fused pyrazolopyrimidines, which require isomerization steps (e.g., 7 to 6 ) .

- Structural Advantages : The hexanamide chain may confer improved solubility and metabolic stability compared to rigid aromatic systems in diarylpyrimidines .

- Unresolved Questions: No direct pharmacological data for the target compound were found in the evidence. Further studies are needed to validate its mechanism and efficacy relative to quinoline or pyrazolopyrimidine analogs.

Biological Activity

N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Structural Features:

- Pyrazole Ring: This five-membered ring contributes to the compound's pharmacological profile.

- Pyrimidine Moiety: The presence of a pyrimidine ring enhances the compound's interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key pathways in cancer cell proliferation.

Mechanism of Action:

- BRAF(V600E) Inhibition: Pyrazole derivatives have been linked to the inhibition of BRAF(V600E), a common mutation in melanoma. Studies demonstrate that compounds with similar structures can effectively block this pathway, leading to reduced tumor growth .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study:

In a study focusing on pyrazole derivatives, it was found that specific compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains of bacteria, including antibiotic-resistant strains.

Mechanism:

The antibacterial effect is hypothesized to arise from the disruption of bacterial cell membranes and inhibition of key metabolic pathways. For instance, a related pyrazole derivative demonstrated enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) compared to conventional antibiotics .

Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E) | |

| Anti-inflammatory | Reduction of TNF-alpha and IL-6 | |

| Antibacterial | Disruption of cell membranes |

Research Findings

A comprehensive review highlighted multiple studies on pyrazole derivatives, emphasizing their diverse biological activities. Notably, compounds exhibiting structural similarities to this compound have been documented for their efficacy against various cancer cell lines and bacterial strains.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves strategic modifications to enhance its biological activity. The SAR studies indicate that variations in substituents on the pyrazole and pyrimidine rings can significantly affect potency and selectivity .

Q & A

Q. Key Optimization Factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition of heat-sensitive intermediates |

| Solvent | DMF or DMSO | Enhances solubility of polar intermediates |

| Reaction Time | 12–24 hrs | Ensures complete conversion without over-reaction |

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Answer:

Analytical Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., pyrazole C-H at δ 6.3–6.7 ppm; pyrimidine NH at δ 8.5–9.0 ppm) .

- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z 392.2 [M+H]⁺) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., pyridazine-pyrazole dihedral angles ~15°) .

Q. Physicochemical Profiling :

- LogP : Predicted ~2.5 (moderate lipophilicity) via computational tools.

- Solubility : Poor in water; use DMSO for in vitro assays .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies involving pyrazole-pyrimidine hybrids?

Answer:

Common Discrepancies :

Q. Methodological Solutions :

Comparative Molecular Field Analysis (CoMFA) : Maps electrostatic/hydrophobic fields to correlate substituent effects with activity .

Crystallographic Validation : Resolve ambiguities in docking poses using X-ray structures of target-ligand complexes .

Free Energy Perturbation (FEP) : Quantifies energy differences between analogs to explain potency variations .

Q. Example :

| Analog | Substituent | IC₅₀ (nM) | Notes |

|---|---|---|---|

| A | 1-Methylpyrazole | 120 | Moderate activity |

| B | 1-Ethylpyrazole | 450 | Steric hindrance reduces binding |

| C | 1-Isopropylpyrazole | >1000 | Poor solubility limits efficacy |

Advanced: What computational strategies are effective for predicting the biological targets of this compound?

Answer:

In Silico Workflow :

Pharmacophore Modeling : Identifies key motifs (e.g., pyrimidine NH as H-bond donor) for kinase or protease inhibition .

Molecular Docking : Prioritizes targets like glycogen synthase kinase-3β (GSK-3β) or phosphodiesterase 10A (PDE10A) based on binding scores .

MD Simulations : Assesses stability of ligand-target complexes over 100 ns to validate docking predictions .

Q. Validation :

- Compare predicted targets with in vitro enzyme assays (e.g., IC₅₀ < 1 μM for GSK-3β) .

Advanced: How to design experiments to elucidate the mechanism of action in cancer cell lines?

Answer:

Stepwise Approach :

Target Deconvolution :

- Chemical Proteomics : Use biotinylated probes to pull down binding proteins from lysates .

- CRISPR-Cas9 Screening : Identify genes whose knockout reduces compound efficacy .

Pathway Analysis :

- Western Blotting : Monitor phosphorylation of downstream markers (e.g., Akt, ERK) .

- Metabolomics : Track ATP/NADPH levels to assess metabolic disruption .

Resistance Studies :

- Generate resistant cell lines via prolonged exposure; sequence genomes to identify mutations .

Advanced: What strategies improve the metabolic stability of pyrimidine-containing amides?

Answer:

Key Modifications :

Q. In Vitro Stability Data :

| Modification | t₁/₂ (Human Liver Microsomes) |

|---|---|

| Parent Compound | 12 min |

| Deuteriated Analog | 45 min |

| Cyclized Derivative | 120 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.